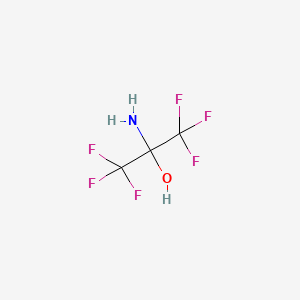

2-Aminohexafluoropropan-2-ol

Description

2-Aminohexafluoropropan-2-ol (CAS: 31253-34-6) is a fluorinated alcohol with the molecular formula C₃H₃F₆NO and a molecular weight of 195.06 g/mol. The compound is classified as a per- and polyfluoroalkyl substance (PFAS), a group under scrutiny for environmental persistence and health risks . It is marketed as a specialty chemical for research applications, with commercial availability in quantities ranging from 5g (€134) to 25g (€359) .

Properties

IUPAC Name |

2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F6NO/c4-2(5,6)1(10,11)3(7,8)9/h11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENSSLIXPGVLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382093 | |

| Record name | 2-Aminohexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31253-34-6 | |

| Record name | 2-Aminohexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohexafluoroisopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Aminohexafluoropropan-2-ol typically involves the reaction of hexafluoroacetone with ammonia or an amine under controlled conditions . The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

2-Aminohexafluoropropan-2-ol undergoes various chemical reactions, including:

Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles, forming substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water, ethanol, or acetone. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

- Building Block for Fluorinated Compounds : 2-Aminohexafluoropropan-2-ol serves as a key intermediate in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable for creating stable and reactive intermediates in organic synthesis.

Biology

- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme-catalyzed reactions. Its ability to interact with specific biological targets allows researchers to investigate metabolic pathways and enzyme kinetics.

Pharmaceuticals

- Drug Development : Due to its stability and reactivity, 2-Aminohexafluoropropan-2-ol is explored in drug design, particularly for developing stable drug candidates with enhanced bioavailability. Its fluorinated nature can improve the pharmacokinetic profiles of potential therapeutic agents.

Recent studies have highlighted several biological activities associated with 2-Aminohexafluoropropan-2-ol:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies have shown modulation of inflammatory pathways, suggesting potential applications in treating conditions such as arthritis.

- Neuroprotective Effects : The compound has been linked to neuroprotective activities, with studies showing its ability to reduce oxidative stress in neuronal cells. This suggests a potential role in mitigating neurodegenerative diseases.

- Adenosine Receptor Agonism : Certain derivatives demonstrate high affinity for adenosine receptors, which are involved in various physiological processes, including inflammation and neuroprotection.

Neuroprotective Study

A study investigated the effects of a derivative of 2-Aminohexafluoropropan-2-ol on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and markers of oxidative damage compared to untreated controls.

Anti-inflammatory Activity

In an animal model of arthritis, administration of a specific derivative resulted in reduced swelling and pain scores compared to baseline measurements, indicating its therapeutic potential for inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | High | |

| Neuroprotective | Moderate | |

| Adenosine receptor agonism | High |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reacting fluorinated precursors with amines |

| Fluorination Processes | Incorporating fluorine into organic molecules |

Mechanism of Action

The mechanism of action of 2-Aminohexafluoropropan-2-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, potentially leading to increased metabolic stability and improved pharmacokinetic properties.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoropropan-2-ol (CAS: 920-66-1)

- Molecular Formula : C₃H₂F₆O

- Key Differences: Lacks the amino group, replacing it with a hydroxyl (-OH) group.

- Properties: Higher volatility due to reduced hydrogen-bonding capacity compared to the amino derivative. Acts as a strong hydrogen-bond donor, widely used as a solvent or catalyst in organic synthesis.

- Toxicity: Classified as corrosive (GHS Category 1B), with hazards including skin burns and eye damage .

2-(4-Amino-3-fluoro-5-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 2366994-16-1)

- Molecular Formula : C₉H₅F₇N₂O₃

- Key Differences : Incorporates a nitro- and fluoro-substituted phenyl ring, increasing steric bulk and electronic complexity.

- Applications : Likely serves as an intermediate in pharmaceuticals or agrochemicals due to its aromatic nitro group, which can undergo reduction to amines .

- Reactivity : The electron-withdrawing nitro group enhances electrophilic substitution reactivity compared to the parent compound.

2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 84649-61-6)

- Molecular Formula: C₁₃H₁₅F₆NO

- Applications : Used in advanced organic synthesis, particularly in catalysts or ligands for asymmetric reactions .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Selected Fluorinated Alcohols

Toxicity and Environmental Impact

- Its amino group may enhance solubility in biological systems, increasing bioavailability.

- Non-Amino Analogs (e.g., 1,1,1,3,3,3-Hexafluoropropan-2-ol): While corrosive, they lack the PFAS-associated bioaccumulation risks but may still persist in aquatic environments .

- Aromatic Derivatives: Compounds like CAS 2366994-16-1 and 84649-61-6 have unknown long-term toxicity profiles but are structurally predisposed to metabolic transformation into reactive intermediates .

Research and Commercial Considerations

- Pricing: 2-Aminohexafluoropropan-2-ol is priced at €134/5g, reflecting its niche research applications . Derivatives with aromatic substituents (e.g., CAS 2366994-16-1) are likely more expensive due to synthetic complexity.

- Storage : All fluorinated alcohols require storage in dry, sealed conditions at 2–8°C to prevent hydrolysis or decomposition .

Biological Activity

2-Aminohexafluoropropan-2-ol (also known as AmFPrOH) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical structure and potential biological effects. This compound is characterized by its six fluorine atoms and an amino group, which contribute to its distinct properties and interactions within biological systems. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

- Chemical Formula : C3H3F6NO

- Molecular Weight : 201.09 g/mol

- CAS Number : 125070-38-4

Biological Activity Overview

The biological activity of 2-aminohexafluoropropan-2-ol has been investigated through various studies focusing on its interaction with cellular systems, potential toxicity, and metabolic pathways.

Toxicokinetics and Plasma Protein Binding

Recent evaluations indicate that 2-aminohexafluoropropan-2-ol exhibits high plasma protein binding, with a fraction unbound () value of 1, indicating complete binding to plasma proteins . This high binding affinity suggests that the compound may persist in biological systems, potentially leading to prolonged exposure effects.

In Vitro Studies

In vitro assays have been employed to assess the cytotoxicity and cellular responses elicited by 2-aminohexafluoropropan-2-ol across different human cell types:

- Cell Types Tested :

- Human induced pluripotent stem cell (iPSC)-derived hepatocytes

- Neurons

- Cardiomyocytes

- Primary human hepatocytes

- Endothelial cells

- HepG2 cells

These studies revealed cell-specific activities, highlighting the compound's varied effects depending on the cell type. For instance, certain PFAS compounds demonstrated significant cytotoxicity at concentrations ranging from to , with implications for liver and cardiovascular health .

Case Studies and Research Findings

Several case studies have provided insights into the environmental presence and biological implications of PFAS, including 2-aminohexafluoropropan-2-ol:

- Environmental Impact : Investigations into soil and groundwater contamination have shown that PFAS compounds, including AmFPrOH, can accumulate in ecosystems, leading to bioaccumulation in various organisms .

- Health Risks : Epidemiological studies have linked PFAS exposure to adverse health outcomes, including endocrine disruption and increased risk of certain diseases. The neurotoxic effects observed in animal models suggest potential risks for neurological development in humans exposed to these substances .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Structure | C3H3F6NO |

| Molecular Weight | 201.09 g/mol |

| CAS Number | 125070-38-4 |

| Plasma Protein Binding () | 1 (complete binding) |

| Cytotoxic Concentration Range | to |

| Cell Types Affected | Hepatocytes, Neurons, Cardiomyocytes |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Aminohexafluoropropan-2-ol, and how can they be experimentally determined?

- Methodology :

- Molecular weight : Calculate using high-resolution mass spectrometry (HRMS) or validate via elemental analysis .

- Solubility : Perform solubility assays in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) under controlled temperature conditions. Record phase separation or turbidity .

- Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Monitor decomposition products via gas chromatography-mass spectrometry (GC-MS) .

Q. What synthetic routes are available for 2-Aminohexafluoropropan-2-ol, and what are their comparative advantages?

- Methodology :

- Fluorination of propanol derivatives : Use hexafluoropropene as a fluorinating agent in the presence of ammonia. Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution .

- Hydrolysis of hexafluorinated precursors : Optimize reaction conditions (e.g., acidic vs. basic hydrolysis) to minimize side products. Compare yields using HPLC with UV detection .

Q. What are the recommended safety protocols for handling 2-Aminohexafluoropropan-2-ol in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and lab coats. Conduct operations in a fume hood to avoid inhalation .

- Waste disposal : Segregate waste in fluorinated solvent containers and coordinate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How do steric and electronic effects of the hexafluoroisopropyl group influence the compound’s reactivity in organocatalytic applications?

- Methodology :

- Kinetic studies : Compare reaction rates of 2-Aminohexafluoropropan-2-ol with non-fluorinated analogs in model reactions (e.g., aldol condensation). Use <sup>1</sup>H/<sup>19</sup>F NMR to track intermediate formation .

- Computational analysis : Perform density functional theory (DFT) calculations to map frontier molecular orbitals and quantify fluorine-induced electron-withdrawing effects .

Q. How can researchers resolve discrepancies in reported solubility parameters of 2-Aminohexafluoropropan-2-ol across different solvent systems?

- Methodology :

- Solubility parameter determination : Use Hansen solubility parameters (HSP) via turbidimetric titration. Cross-validate with molecular dynamics simulations to account for solvent polarity and hydrogen-bonding effects .

- Controlled reproducibility : Standardize solvent purity (e.g., anhydrous vs. hydrated solvents) and temperature (±0.1°C) during measurements .

Q. What strategies mitigate decomposition of 2-Aminohexafluoropropan-2-ol under acidic or basic conditions during synthetic applications?

- Methodology :

- pH-dependent stability assays : Expose the compound to buffered solutions (pH 1–14) and monitor degradation via UV-Vis spectroscopy. Identify stable pH ranges for storage .

- Protecting group chemistry : Introduce temporary protecting groups (e.g., Boc for amines) during reactions requiring harsh conditions. Deprotect post-synthesis using mild acids .

Data Analysis & Experimental Design

Q. How can contradictory data on the compound’s pKa be reconciled?

- Methodology :

- Potentiometric titration : Perform titrations in non-aqueous solvents (e.g., DMSO) to avoid water interference. Compare results with computational pKa predictions using software like ACD/Labs .

- Ion-selective electrode (ISE) validation : Use fluoride-selective electrodes to detect deprotonation events in real-time .

Q. What spectroscopic techniques are most effective for characterizing hydrogen-bonding interactions in 2-Aminohexafluoropropan-2-ol?

- Methodology :

- Infrared (IR) spectroscopy : Analyze O-H and N-H stretching frequencies (2500–3500 cm<sup>-1</sup>) in dilute solutions to identify intermolecular vs. intramolecular H-bonding .

- Nuclear Overhauser effect (NOE) NMR : Detect spatial proximity between hydroxyl protons and adjacent fluorinated groups .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.